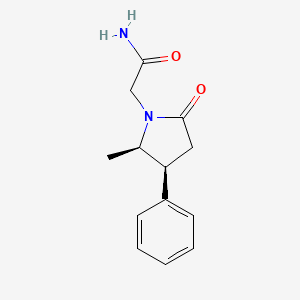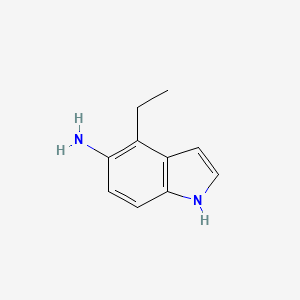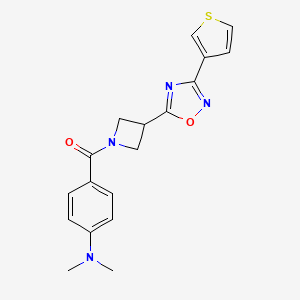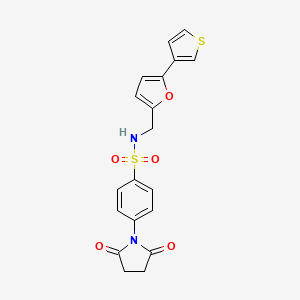
N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C15H21N7 and its molecular weight is 299.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiometric Sensing
A study focused on the development of selective electrodes for Sm3+ ions utilized Schiff bases related to the triazine class for creating both polymeric membrane and coated graphite electrodes. The coated graphite electrode, based on a similar Schiff base, demonstrated superior performance, showing a low detection limit and fast response time. This electrode was applied for the determination of Sm3+ in medicinal plants and soil samples, highlighting its potential in environmental and pharmaceutical analysis (Upadhyay et al., 2012).
Crystal Engineering
Research into hydrogen-bonded molecular crystals has explored derivatives of 1,3,5-triazine for their capacity to form robust intermolecular hydrogen bonds. One study engineered structures where triazine derivatives were attached to a phenyl core, aiming to create three-dimensional networks through hydrogen bonding. The results provided insights into how these compounds could be used in designing new materials with specific properties (Helzy et al., 2008).
Analytical Method Development
An innovative one-pot synthesis method for 1,3,5-triazines was developed, facilitating the creation of a library of compounds for screening against anticancer properties. This method demonstrates the potential of triazine derivatives in drug discovery and development, offering a fast and efficient way to produce a variety of compounds for biological testing (Junaid et al., 2019).
Materials Science
In materials science, triazine-based aromatic polyamides incorporating phenyl-1,3,5-triazine moieties were synthesized, showcasing excellent thermal stability and solubility. These materials are highlighted for their potential in high-performance applications due to their robust thermal properties and ease of processing (Yu et al., 2012).
Molecular Complexes and Mesomorphic Properties
A study explored the mesomorphic properties of binary mixtures between a 2,4-diamino-6-phenyl-1,3,5-triazine derivative and complementary nucleobases. The research demonstrated that equimolar mixtures could form hydrogen-bonded heterodimers leading to mesophases, depending on the nucleobase's structure. This work opens avenues for designing new liquid crystalline materials with tailored properties (Kohlmeier et al., 2013).
Propriétés
IUPAC Name |
2-N-cyclohexyl-6-hydrazinyl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c16-22-15-20-13(17-11-7-3-1-4-8-11)19-14(21-15)18-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10,16H2,(H3,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDCZFOZRUCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B2578309.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)



![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)
![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)



![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
